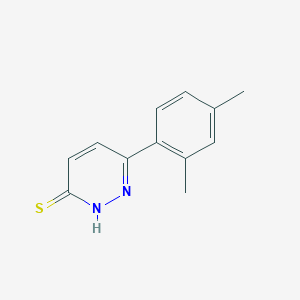

6-(2,4-dimethylphenyl)pyridazine-3-thiol

Vue d'ensemble

Description

6-(2,4-dimethylphenyl)pyridazine-3-thiol is an organic compound with the molecular formula C12H12N2S It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound features a thiol group (-SH) at the 3-position of the pyridazine ring and a 2,4-dimethylphenyl group attached to the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethylphenyl)pyridazine-3-thiol typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or its equivalent.

Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable thiolating agent reacts with a precursor compound.

Attachment of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions or cross-coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents and solvents used in industrial processes include ethanol, sodium bicarbonate, and palladium on carbon (Pd/C) as a catalyst .

Analyse Des Réactions Chimiques

Types of Reactions

6-(2,4-dimethylphenyl)pyridazine-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to modify the pyridazine ring or the phenyl group.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced derivatives of the pyridazine ring or phenyl group.

Substitution: Thioethers or other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Overview

The presence of pyridazine and thiol functional groups in 6-(2,4-dimethylphenyl)pyridazine-3-thiol suggests potential biological activities. Pyridazine derivatives have been investigated for their antitumor and anti-inflammatory properties. The thiol group is known to play a significant role in biological processes, including enzyme activity modulation and antioxidant effects.

Potential Biological Activities

- Antitumor Activity : Research indicates that pyridazine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that certain pyridazine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 6-(2,4-DMP)PT could be explored for similar applications.

- Anti-inflammatory Effects : Pyridazine derivatives have also been studied for their ability to reduce inflammation. The thiol group may contribute to this activity by scavenging reactive oxygen species (ROS) or modulating inflammatory pathways.

Case Studies

- Anticancer Studies : In a study published in the Journal of Medicinal Chemistry, pyridazine-based compounds were shown to inhibit specific kinases involved in cancer progression. Future research could focus on synthesizing analogs of 6-(2,4-DMP)PT to evaluate their efficacy against targeted cancer therapies.

- Inflammation Models : A study demonstrated that thiol-containing compounds reduced cytokine production in lipopolysaccharide (LPS)-induced inflammation models. This suggests that 6-(2,4-DMP)PT may have potential as an anti-inflammatory agent.

Material Science

Overview

The structural characteristics of this compound make it a candidate for applications in material science. The compound's aromatic rings and heterocyclic moieties suggest potential uses in developing new materials with desirable properties.

Potential Applications

- Conductive Polymers : The compound's ability to form π-π interactions could be harnessed in the synthesis of conductive polymers. These materials are essential for electronic devices and sensors.

- Nanocomposites : Incorporating 6-(2,4-DMP)PT into nanocomposite materials may enhance mechanical properties and thermal stability due to its rigid structure.

Case Studies

- Conductive Polymer Research : A recent study explored the use of pyridazine derivatives in creating conductive polymer films with enhanced electrical conductivity compared to traditional materials. This research indicates a pathway for integrating 6-(2,4-DMP)PT into similar applications.

- Nanocomposite Development : Research has shown that the inclusion of thiol-containing compounds can improve the compatibility and dispersion of nanoparticles within polymer matrices, leading to improved mechanical properties.

Summary Table of Applications

| Application Area | Potential Uses | Relevant Studies |

|---|---|---|

| Medicinal Chemistry | Antitumor and anti-inflammatory agents | Journal of Medicinal Chemistry |

| Material Science | Conductive polymers and nanocomposites | Recent studies on conductive films |

Mécanisme D'action

The mechanism of action of 6-(2,4-dimethylphenyl)pyridazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The compound’s aromatic structure allows it to interact with hydrophobic regions of biomolecules, influencing their function and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-phenylpyridazine-3-thiol: Lacks the dimethyl groups on the phenyl ring, resulting in different chemical properties.

6-(2-methylphenyl)pyridazine-3-thiol: Contains only one methyl group on the phenyl ring, leading to variations in reactivity and applications.

6-(4-methylphenyl)pyridazine-3-thiol: The methyl group is positioned differently on the phenyl ring, affecting its chemical behavior.

Uniqueness

6-(2,4-dimethylphenyl)pyridazine-3-thiol is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties.

Activité Biologique

6-(2,4-dimethylphenyl)pyridazine-3-thiol (also known as 3-(2,4-dimethylphenyl)-1H-pyridazine-6-thione) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₂N₂S

- Molecular Weight : 216.30 g/mol

- CAS Number : 71823-13-7

- IUPAC Name : 3-(2,4-dimethylphenyl)-1H-pyridazine-6-thione

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The presence of thiol and pyridazine functional groups is significant for its biological activity.

Antimicrobial Properties

Research indicates that pyridazine derivatives exhibit notable antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various microbial strains. In a comparative study, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Studies show that this compound can effectively reduce oxidative stress markers in vitro, indicating its potential role in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that this compound may serve as a therapeutic agent in conditions characterized by chronic inflammation .

The biological activities of this compound are believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Free Radical Scavenging : The thiol group can donate hydrogen atoms to free radicals, neutralizing their harmful effects.

- Regulation of Cytokine Production : By modulating signaling pathways associated with inflammation, this compound can reduce the expression of various cytokines.

Case Studies and Research Findings

A selection of relevant studies highlights the biological efficacy of this compound:

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate specific molecular interactions and pathways involved.

- Formulation Development : Exploring potential delivery methods for therapeutic applications.

Propriétés

IUPAC Name |

3-(2,4-dimethylphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYNPOARHOHAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=S)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252395 | |

| Record name | 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71823-13-7 | |

| Record name | 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71823-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.